molecular formula C36H54N8O5 B1664181 5-Hexadecyl methotrexate CAS No. 88887-42-7

5-Hexadecyl methotrexate

Cat. No.: B1664181
CAS No.: 88887-42-7
M. Wt: 678.9 g/mol
InChI Key: BGDBSDZDCVBVBA-XIJSCUBXSA-N
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Description

5-Hexadecyl methotrexate is an amphipathic analog of methotrexate.

Scientific Research Applications

Methotrexate's Role in Glucose Uptake and Lipid Oxidation

Methotrexate (MTX) is known for its anticancer and antirheumatic properties. It has been studied for its potential role in protecting against metabolic risk factors associated with type 2 diabetes. MTX is found to promote AMPK activation in skeletal muscle, enhancing glucose uptake and lipid oxidation. This suggests that co-therapy with AICAR and MTX could be a novel strategy for treating metabolic disorders (Pirkmajer et al., 2014).

Protective Effects Against Methotrexate Hepatotoxicity

Research has been conducted on the protective effects of boric acid against the hepatotoxic side effects of methotrexate. Studies involving rat models demonstrated that boric acid effectively mitigates the hepatotoxic impact of methotrexate, offering potential therapeutic strategies to manage its side effects (Neşelioğlu et al., 2021).

Methotrexate in Combination Therapies for Cancer

Research has explored the synergistic anticancer action of methotrexate in combination with other compounds. For example, combining methotrexate with 5-aminoimidazole-4-carboxamide riboside showed enhanced anticancer action against human breast cancer and hepatocellular carcinoma. These findings highlight the potential of methotrexate in combination treatments (Cheng et al., 2013).

Methotrexate in Skin Disease Treatments

Studies have also focused on developing skin methotrexate delivery systems, such as microemulsions and liquid crystalline systems, for treating skin diseases. These bioadhesive surfactant systems have been shown to be effective in controlled release of methotrexate for topical application (Cintra et al., 2016).

Methotrexate Conjugates for Targeted Drug Delivery

The development of methotrexate conjugates, like O,N-carboxymethyl chitosan–dipeptide-MTX conjugates, is a significant area of research. These conjugates are aimed at improving water solubility, reducing clearance rates, and enhancing target specificity of methotrexate, thereby potentially serving as effective drug delivery systems in cancer treatment (Li et al., 2014).

Properties

CAS No.

88887-42-7

Molecular Formula

C36H54N8O5

Molecular Weight

678.9 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hexadecan-5-yloxy-5-oxopentanoic acid

InChI

InChI=1S/C36H54N8O5/c1-4-6-8-9-10-11-12-13-14-16-28(15-7-5-2)49-30(45)22-21-29(35(47)48)41-34(46)25-17-19-27(20-18-25)44(3)24-26-23-39-33-31(40-26)32(37)42-36(38)43-33/h17-20,23,28-29H,4-16,21-22,24H2,1-3H3,(H,41,46)(H,47,48)(H4,37,38,39,42,43)/t28?,29-/m0/s1

InChI Key

BGDBSDZDCVBVBA-XIJSCUBXSA-N

Isomeric SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-hexadecyl methotrexate
hexadecyl-MTX
N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glutamic acid 5-hexadecyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hexadecyl methotrexate
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5-Hexadecyl methotrexate
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5-Hexadecyl methotrexate
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5-Hexadecyl methotrexate
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5-Hexadecyl methotrexate

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